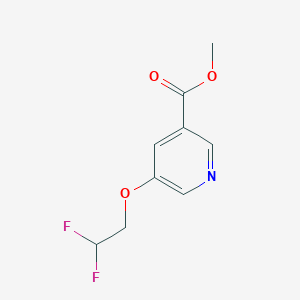

Methyl 5-(2,2-difluoroethoxy)nicotinate

Description

Methyl 5-(2,2-difluoroethoxy)nicotinate is a nicotinate ester derivative characterized by a pyridine-3-carboxylic acid methyl ester backbone with a 2,2-difluoroethoxy substituent at the 5-position. Nicotinate esters are widely studied for their vasodilatory and skin-penetration properties, particularly in topical formulations . The compound’s structure (molecular formula: C₉H₉F₂NO₃, molar mass: 217.17 g/mol) suggests moderate lipophilicity due to the electron-withdrawing difluoroethoxy group, which may enhance skin penetration compared to non-fluorinated analogs. However, its efficacy is influenced by formulation factors, as demonstrated in studies on nicotinate ester penetration kinetics .

Properties

IUPAC Name |

methyl 5-(2,2-difluoroethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-9(13)6-2-7(4-12-3-6)15-5-8(10)11/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSCYRXGILTQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 5-(2,2-difluoroethoxy)nicotinate is used in organic synthesis as a building block for more complex molecules. Biology: The compound is studied for its potential biological activity, including its effects on cellular processes. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

Pathway Modulation: The compound may modulate various biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Effects on Lipophilicity and Penetration: The 2,2-difluoroethoxy group in the target compound introduces lipophilicity, which may improve skin penetration compared to the methoxy group in Methyl 2-chloro-5-fluoro-6-methoxynicotinate. However, excessive lipophilicity could require optimized formulations to balance persistence and erythema induction .

Halogenation and Stability: Methyl 2-chloro-5-fluoro-6-methoxynicotinate’s chlorine and fluorine substituents likely enhance chemical stability but reduce aqueous solubility, limiting its utility in non-occlusive formulations . In contrast, the target compound’s difluoroethoxy group balances lipophilicity and polarity, making it more adaptable to diverse formulations .

Research Findings and Implications

- Formulation Dependency : Studies on nicotinate esters highlight that skin penetration and erythema duration are highly formulation-dependent . For this compound, semi-occlusive vehicles may optimize its penetration without causing prolonged irritation.

- Metabolic Considerations : The methyl ester in the target compound is more prone to hydrolysis than the ethyl ester in ’s analog, suggesting faster metabolic activation but shorter duration of action.

- Synthetic Accessibility : The difluoroethoxy substituent’s synthesis may involve fluorination steps that increase production complexity compared to methoxy or chloro analogs .

Notes and Limitations

- The role of fluorine in modulating bioavailability warrants further investigation, particularly in vivo.

By integrating structural analysis with formulation science principles, this compound emerges as a promising candidate for topical applications, though its performance relative to analogs depends on targeted optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.